HIF-1alpha-IN-2
Description
Significance of Oxygen Homeostasis in Cellular Physiology and Pathophysiology
Hypoxia is a common feature in a variety of disease states, including cancer, myocardial and cerebral ischemia, pulmonary hypertension, and chronic obstructive pulmonary disease. novusbio.comresearchgate.net In the context of solid tumors, rapid cell proliferation often outpaces the development of an adequate blood supply, leading to a hypoxic tumor microenvironment. researchgate.netabcam.com This low-oxygen state triggers a cascade of adaptive responses in cancer cells, largely mediated by the hypoxia-inducible factor (HIF) family of transcription factors. abcam.commdpi.com These adaptations can promote tumor survival, angiogenesis (the formation of new blood vessels), metabolic reprogramming, and metastasis, often contributing to a poorer prognosis. mdpi.comnih.govdovepress.com
Architecture and Functional Paralogues of the Hypoxia-Inducible Factor (HIF) Family
The HIF family of transcription factors are master regulators of the cellular response to hypoxia. mdpi.commdpi.com They are heterodimeric proteins, meaning they are composed of two different subunits: an oxygen-sensitive α-subunit and a constitutively expressed β-subunit. wikipedia.orgashpublications.org
There are three known isoforms of the HIF-α subunit in humans: HIF-1α, HIF-2α, and HIF-3α. frontiersin.orgthemedicalbiochemistrypage.org All three belong to the basic helix-loop-helix (bHLH) Per-ARNT-Sim (PAS) family of transcription factors. wikipedia.orgfrontiersin.org The bHLH and PAS domains are crucial for DNA binding and for the formation of the heterodimer with the β-subunit. frontiersin.orgmdpi.com
While structurally similar, the HIF-α isoforms exhibit important functional differences. HIF-1α and HIF-2α are the best-studied and share a 48% amino acid sequence identity. mdpi.comoup.com They both act as transcriptional activators, promoting the expression of genes that help cells adapt to hypoxic conditions. oup.com However, they often have distinct, and sometimes opposing, roles. HIF-1α is ubiquitously expressed in most mammalian tissues and is typically associated with the acute response to severe hypoxia. frontiersin.orgmdpi.com It primarily drives the metabolic switch towards glycolysis. mdpi.com In contrast, HIF-2α expression is more restricted to specific cell types, such as endothelial cells, and is often involved in the response to chronic or moderate hypoxia, regulating processes like erythropoiesis and vascular remodeling. mdpi.compnas.org
HIF-3α is less well-understood and has multiple splice variants. frontiersin.orgnih.gov Some of these variants lack the C-terminal transactivation domain found in HIF-1α and HIF-2α, and are thought to act as negative regulators of HIF-1α and HIF-2α activity. mdpi.comnih.gov
| Feature | HIF-1α | HIF-2α | HIF-3α |
|---|---|---|---|
| Primary Function | Transcriptional activator, key in acute hypoxia and glycolysis. mdpi.com | Transcriptional activator, key in chronic hypoxia, erythropoiesis. mdpi.compnas.org | Primarily a negative regulator of HIF-1α and HIF-2α. mdpi.comnih.gov |
| Expression | Ubiquitous. frontiersin.org | Restricted to specific cell types (e.g., endothelial cells). mdpi.com | Various, with multiple splice variants. nih.gov |
| Key Target Genes | Glycolytic enzymes. mdpi.com | Erythropoietin (EPO), VEGF. mdpi.compnas.org | - |
The β-subunit of the HIF complex is also known as the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT). nih.govbiologists.com Unlike the α-subunits, HIF-1β/ARNT is constitutively expressed and stable, regardless of oxygen levels. nih.govbiologists.com It serves as a common dimerization partner for all three HIF-α isoforms. nih.gov The heterodimerization of a HIF-α subunit with HIF-1β/ARNT is a prerequisite for the HIF complex to bind to DNA and activate gene transcription. novusbio.combiologists.com This interaction occurs in the nucleus and is mediated by the PAS domains of both subunits. nih.gov The resulting HIF-1α/ARNT complex is the master regulator that initiates the transcription of numerous target genes by binding to specific DNA sequences. nih.gov
Role of HIF-1α in Adaptive Cellular Responses to Hypoxia
Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in hypoxic conditions, it becomes stabilized, allowing it to accumulate and carry out its functions. openbiologyjournal.comresearchgate.net
Once stabilized, HIF-1α translocates to the nucleus and dimerizes with HIF-1β/ARNT. biologists.comopenbiologyjournal.com This active HIF-1 complex then binds to specific DNA sequences known as hypoxia-responsive elements (HREs), which are located in the promoter or enhancer regions of target genes. mdpi.comopenbiologyjournal.com The core consensus sequence of an HRE is 5'-RCGTG-3'. frontiersin.org By binding to HREs, HIF-1 activates the transcription of a wide array of genes that are crucial for the cellular adaptation to low oxygen. mdpi.comnih.gov These target genes are involved in various processes, including angiogenesis, erythropoiesis, and glucose metabolism. mdpi.comnih.gov Well-known HIF-1 target genes include vascular endothelial growth factor (VEGF), erythropoietin (EPO), and genes encoding glycolytic enzymes. mdpi.commdpi.com
HIF-1α plays a central role in reprogramming cellular metabolism to adapt to the reduced availability of oxygen. nih.govcureus.com A key metabolic shift driven by HIF-1α is the transition from aerobic respiration (oxidative phosphorylation) to anaerobic glycolysis. mdpi.comcureus.com This is achieved by upregulating the expression of glucose transporters and nearly all of the enzymes involved in the glycolytic pathway. mdpi.commdpi.com This allows cells to continue producing ATP, albeit less efficiently, in the absence of sufficient oxygen. nih.gov
Beyond glycolysis, HIF-1α is involved in a multitude of other cellular processes. It promotes angiogenesis by inducing the expression of VEGF, which stimulates the formation of new blood vessels to improve oxygen supply. mdpi.com HIF-1α also influences cell proliferation and survival, and can contribute to the remodeling of the extracellular matrix. mdpi.comfrontiersin.org Furthermore, it has been implicated in the regulation of iron metabolism and the inflammatory response. nih.govspandidos-publications.com
| Process | Role of HIF-1α | Key Target Genes |
|---|---|---|
| Metabolic Reprogramming | Shifts metabolism from oxidative phosphorylation to glycolysis. mdpi.comcureus.com | Glycolytic enzymes (e.g., hexokinase, lactate (B86563) dehydrogenase). mdpi.comnih.gov |
| Angiogenesis | Promotes the formation of new blood vessels. mdpi.com | Vascular Endothelial Growth Factor (VEGF). mdpi.com |
| Erythropoiesis | Stimulates the production of red blood cells. nih.gov | Erythropoietin (EPO). nih.gov |
| Cell Survival | Promotes adaptation to hypoxic stress. mdpi.com | Various survival-related genes. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
7-methoxy-2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]quinolin-4-amine |
InChI |
InChI=1S/C21H19N3OS/c1-13-9-19(18-8-7-17(25-3)11-20(18)22-13)24-16-6-4-5-15(10-16)21-12-26-14(2)23-21/h4-12H,1-3H3,(H,22,24) |
InChI Key |
ILYYBJSTMKDZND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC(=CC2=N1)OC)NC3=CC=CC(=C3)C4=CSC(=N4)C |
Origin of Product |
United States |
Mechanisms of Hif 1α Regulation: Context for Hif 1α in 2 Targeting
Oxygen-Dependent Regulatory Pathways
Under normal oxygen conditions (normoxia), HIF-1α is continuously synthesized but rapidly degraded, resulting in very low steady-state protein levels. This rapid turnover is orchestrated by a series of oxygen-dependent enzymatic modifications.
The critical first step in oxygen-dependent HIF-1α degradation is the hydroxylation of specific proline residues (Pro402 and Pro564 in human HIF-1α) within its oxygen-dependent degradation domain (ODDD) researchgate.netcellsignal.comciteab.com. This reaction is catalyzed by a family of three prolyl hydroxylase domain (PHD) enzymes: PHD1, PHD2, and PHD3 nih.gov. These enzymes belong to the 2-oxoglutarate-dependent dioxygenase superfamily and utilize molecular oxygen as a co-substrate raybiotech.com. Consequently, their enzymatic activity is directly proportional to the cellular oxygen concentration. Under normoxic conditions, the abundance of oxygen allows PHDs to efficiently hydroxylate HIF-1α youtube.comnih.gov. Among the three isoforms, PHD2 is considered the primary oxygen sensor in most cell types due to its key role in setting the low steady-state levels of HIF-1α in normoxia nih.gov.
Once hydroxylated, the proline residues on HIF-1α are recognized by the von Hippel-Lindau tumor suppressor protein (pVHL) researchgate.netcellsignal.comciteab.com. pVHL is the substrate recognition component of an E3 ubiquitin ligase complex, which also includes elongin B, elongin C, and cullin 2 researchgate.net. The binding of pVHL to the hydroxylated HIF-1α ODDD targets the HIF-1α subunit for polyubiquitination nih.govresearchgate.net. This process involves the covalent attachment of a chain of ubiquitin molecules to HIF-1α. Polyubiquitinated HIF-1α is then recognized and rapidly degraded by the 26S proteasome, a large protein complex responsible for degrading unneeded or damaged proteins researchgate.netmdpi.comwikipedia.org. This entire process ensures that in the presence of sufficient oxygen, HIF-1α is unable to accumulate and activate its target genes.
In addition to prolyl hydroxylation, a second oxygen-dependent hydroxylation event modulates the transcriptional activity of HIF-1α. Factor Inhibiting HIF-1 (FIH), an asparaginyl hydroxylase, targets an asparagine residue (Asn803 in human HIF-1α) in the C-terminal transactivation domain (C-TAD) of HIF-1α nih.gov. This hydroxylation event, which also requires molecular oxygen, prevents the recruitment of the transcriptional coactivators p300 and CREB-binding protein (CBP) to the HIF-1α C-TAD. Without these coactivators, the HIF-1 transcriptional complex cannot efficiently initiate the transcription of its target genes. Therefore, even if some HIF-1α were to escape proteasomal degradation, its activity is still dampened by FIH-mediated asparaginyl hydroxylation under normoxic conditions.
| Regulatory Step | Key Enzyme/Protein | Modification | Outcome in Normoxia |
|---|---|---|---|
| Prolyl Hydroxylation | PHD1, PHD2, PHD3 | Hydroxylation of Pro402 and Pro564 | Marks HIF-1α for recognition by pVHL |
| Ubiquitination | pVHL E3 Ligase Complex | Polyubiquitination of HIF-1α | Targets HIF-1α for proteasomal degradation |
| Coactivator Binding Modulation | FIH | Hydroxylation of Asn803 | Inhibits recruitment of p300/CBP coactivators |
Oxygen-Independent Regulatory Pathways
While oxygen availability is the primary regulator of HIF-1α stability, several signaling pathways can modulate HIF-1α activity independently of cellular oxygen levels. These pathways are often activated by growth factors, cytokines, and other stimuli, and they typically influence the rate of HIF-1α protein synthesis.
The Phosphatidylinositol 3-Kinase (PI3K)/Akt/Mammalian Target of Rapamycin (mTOR) pathway is a central signaling axis that controls cell growth, proliferation, and survival. Activation of this pathway, often triggered by growth factors binding to their receptors, can lead to an increase in HIF-1α protein levels even under normoxic conditions. The mTORC1 complex, a downstream effector of Akt, enhances the translation of HIF-1α mRNA into protein by phosphorylating key regulators of protein synthesis, such as the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1) and the ribosomal protein S6 kinase (S6K). This increased synthesis can overwhelm the normal degradation machinery, leading to an accumulation of HIF-1α.
The Mitogen-Activated Protein Kinase (MAPK) signaling cascades, including the RAF/MEK/ERK pathway, are also implicated in the oxygen-independent regulation of HIF-1α. Activation of the MAPK pathway can enhance the transcriptional activity of HIF-1α. This can occur through several mechanisms, including the direct phosphorylation of the HIF-1α protein, which can increase its stability and transactivation potential. Additionally, MAPK signaling can phosphorylate and activate the coactivator p300, promoting its interaction with HIF-1α and thereby enhancing the transcription of HIF-1 target genes. Some studies suggest that MAPK signaling may also influence the translation of HIF-1α protein.
| Signaling Pathway | Key Components | Effect on HIF-1α | Mechanism |
|---|---|---|---|
| PI3K/Akt/mTOR | PI3K, Akt, mTORC1 | Increased protein synthesis | Phosphorylation of translational regulators (e.g., 4E-BP1, S6K) |
| MAPK Cascades | RAF, MEK, ERK | Enhanced transcriptional activity and protein synthesis | Direct phosphorylation of HIF-1α and/or coactivators (e.g., p300) |
Nuclear Factor-κB (NF-κB) Signaling in HIF-1α Regulation
The regulation of Hypoxia-Inducible Factor-1α (HIF-1α) is intricately linked with the Nuclear Factor-κB (NF-κB) signaling pathway, a cornerstone of the inflammatory response. This crosstalk is bidirectional, with each transcription factor influencing the other's expression and activity. NF-κB has been identified as a direct modulator of HIF-1α expression. Several subunits of NF-κB can bind to the promoter region of the HIF-1α gene, thereby controlling its basal mRNA levels. The depletion of NF-κB subunits has been shown to result in reduced basal levels of HIF-1α mRNA.
Inflammatory cytokines, such as Tumor Necrosis Factor-α (TNF-α), are potent activators of the NF-κB pathway. Upon stimulation by TNF-α, NF-κB activation leads to an increase in both HIF-1α mRNA and protein levels, even under normoxic conditions. This induction of HIF-1α by TNF-α is dependent on the NF-κB pathway. Mechanistically, the activation of NF-κB can lead to the stabilization of the HIF-1α protein. This interplay between NF-κB and HIF-1α highlights a critical link between inflammation and the hypoxic response, with significant implications in pathologies such as cancer and rheumatoid arthritis.
STAT3 and p53 Interactions with HIF-1α Expression and Activity
The Signal Transducer and Activator of Transcription 3 (STAT3) and the tumor suppressor protein p53 are key players in the regulation of HIF-1α. STAT3 has been shown to interact with HIF-1α, leading to an increase in HIF-1α protein levels. This interaction can enhance the stability of the HIF-1α protein.
The relationship between p53 and HIF-1α is more complex and appears to be context-dependent. Under certain conditions, wild-type and mutant forms of p53 can physically interact with HIF-1α. In this complex, p53 can function as a molecular chaperone for HIF-1α, stabilizing the protein and promoting its binding to the DNA response elements of its target genes nih.gov. This chaperoning effect by p53 can enhance the transcriptional activity of HIF-1, leading to increased expression of HIF-regulated genes that contribute to cellular responses to hypoxia nih.gov. However, there is also evidence suggesting a competitive relationship where p53 and HIF-1α may compete for binding to the coactivator p300, which is necessary for the full transcriptional activity of both factors frontiersin.orgnih.gov. This competition can lead to a p53-mediated inhibition of HIF-1 transcriptional activity frontiersin.org. Furthermore, mutant forms of p53 have been found to cooperate with HIF-1 in the transcriptional regulation of certain genes, promoting tumor progression pnas.org.
Influence of Growth Factors and Cytokines (e.g., IL-1β, TNF-α, IGF-I, IGF-II)
A variety of growth factors and cytokines can modulate the expression and activity of HIF-1α, often through oxygen-independent mechanisms.
Interleukin-1β (IL-1β): This pro-inflammatory cytokine upregulates HIF-1α protein levels post-transcriptionally researchgate.netabcam.com. Studies in human osteoarthritic chondrocytes have shown that IL-1β treatment increases HIF-1α protein without affecting its mRNA levels researchgate.netabcam.com. This regulation is at least partially dependent on the PI-3K pathway researchgate.netabcam.com.
Tumor Necrosis Factor-α (TNF-α): As a key inflammatory cytokine, TNF-α can induce HIF-1α expression. This effect is primarily mediated through the activation of the NF-κB signaling pathway, which in turn can increase the transcription of the HIF-1α gene nih.gov.
Insulin-like Growth Factor-I (IGF-I): IGF-I has been shown to increase both the mRNA and protein levels of HIF-1α researchgate.net. This induction suggests a role for IGF-I in promoting cellular processes regulated by HIF-1α. The stimulatory effect of IGF-I on HIF-1α expression is largely mediated by the PI-3K pathway nih.gov.
Insulin-like Growth Factor-II (IGF-II): The effect of IGF-II on HIF-1α expression appears to be more variable. In some contexts, such as in human osteoarthritic chondrocytes, IGF-II did not significantly affect the protein or gene expression levels of HIF-1α researchgate.net. However, other studies suggest that IGF-II can induce the expression of HIF-1α researchgate.net.
| Factor | Effect on HIF-1α mRNA | Effect on HIF-1α Protein | Signaling Pathway(s) Involved |
|---|---|---|---|
| IL-1β | No significant change or decrease | Increase (Post-transcriptional) | PI-3K |
| TNF-α | Increase | Increase | NF-κB |
| IGF-I | Increase | Increase | PI-3K |
| IGF-II | Variable (no effect or increase) | Variable (no effect or increase) | - |
Other Post-Translational Modifications Affecting HIF-1α Stability and Activity (Acetylation, Phosphorylation, Sumoylation)
Beyond hydroxylation and ubiquitination, several other post-translational modifications play crucial roles in fine-tuning the stability and transcriptional activity of HIF-1α.
Acetylation: The acetylation of lysine residues on HIF-1α can significantly impact its stability. For instance, acetylation of HIF-1α at lysine 709 by the acetyltransferase p300 has been shown to increase the protein's stability by reducing its polyubiquitination frontiersin.orgnih.gov. This stabilization can lead to a more sustained HIF-1 transactivation. The deacetylation of this residue is mediated by histone deacetylase 1 (HDAC1) nih.gov.
Phosphorylation: Phosphorylation of HIF-1α by various kinases can regulate its stability, subcellular localization, and transcriptional activity nih.govmedchemexpress.com. For example, phosphorylation by cyclin-dependent kinase 1 (CDK1) at serine 668 has been shown to increase HIF-1α stability nih.gov. PIM1 kinase directly phosphorylates HIF-1α at threonine 455, which disrupts the binding of prolyl hydroxylases, thereby interrupting its degradation and promoting its transcriptional activity plos.org. Conversely, glycogen synthase kinase 3β (GSK-3β) can phosphorylate HIF-1α, leading to its degradation in an oxygen-independent manner.
| Modification | Key Enzymes | Effect on HIF-1α Stability | Effect on HIF-1α Activity |
|---|---|---|---|
| Acetylation (K709) | p300 (writer), HDAC1 (eraser) | Increase | Increase |
| Phosphorylation (S668) | CDK1 | Increase | - |
| Phosphorylation (T455) | PIM1 | Increase | Increase |
| Sumoylation (K391/K477) | - | Increase | Increase |
General Mechanisms of Pharmacological Inhibition of HIF-1α (as exemplified by HIF-1α-IN-2)
Pharmacological inhibition of HIF-1α represents a promising therapeutic strategy for diseases characterized by excessive HIF-1α activity, such as cancer. Inhibitors can target various stages of the HIF-1α lifecycle, from its synthesis to its transcriptional activity.
Inhibition of HIF-1α Protein Accumulation and Stability
A primary strategy for inhibiting HIF-1α function is to prevent its accumulation and enhance its degradation. Under normoxic conditions, HIF-1α is rapidly degraded via the proteasome pathway following hydroxylation by prolyl hydroxylases (PHDs) and ubiquitination by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex. Some inhibitors can promote this degradation pathway even under hypoxic conditions. For example, agents that increase the availability of factors required for PHD activity, such as oxygen and Fe(II), can indirectly lead to HIF-1α destabilization. Conversely, inhibitors of proteins that stabilize HIF-1α, such as heat shock protein 90 (Hsp90), can also lead to its degradation.
Modulation of HIF-1α mRNA Expression and Protein Translation
Targeting the synthesis of HIF-1α at the levels of mRNA expression and protein translation offers another avenue for inhibition. Some compounds can suppress the transcription of the HIF1A gene. Furthermore, the translation of HIF-1α mRNA is a tightly regulated process that can be targeted by small molecules. The 5' untranslated region (UTR) of the HIF-1α mRNA contains an internal ribosome entry site (IRES) that allows for cap-independent translation, which is crucial for its synthesis under hypoxic conditions when global protein synthesis is often suppressed. Inhibitors that interfere with IRES-mediated translation can effectively block the production of HIF-1α protein. HIF-1α-IN-2 is an example of a compound that has been shown to suppress HIF-1α expression by blocking both its transcription and protein translation. Other compounds, such as topoisomerase inhibitors, have also been reported to inhibit HIF-1α protein synthesis.
Disruption of HIF-1α/HIF-1β Dimerization and DNA Binding
The formation of a heterodimer between the α and β subunits of HIF-1 is a prerequisite for its function as a transcription factor. This dimerization creates a functional complex capable of binding to specific DNA sequences known as Hypoxia Response Elements (HREs) located in the promoter regions of target genes.
The HIF-1α and HIF-1β proteins both belong to the basic helix-loop-helix (bHLH) PER-ARNT-SIM (PAS) family of transcription factors. The bHLH and PAS domains are crucial for the dimerization process, forming a stable interface that allows the two subunits to associate correctly. Following dimerization, the basic region of the bHLH domain recognizes and binds to the core DNA sequence of the HRE.
Inhibitors targeting this process would aim to prevent the physical association of HIF-1α and HIF-1β. By doing so, they would effectively block the formation of the active transcriptional complex. Consequently, the HIF-1 complex would be unable to bind to HREs, thereby preventing the transcription of hypoxia-inducible genes. Several research compounds have been identified that function through this mechanism, providing a proof-of-concept for this inhibitory strategy.
Table 1: Investigational Inhibitors of HIF-1α Dimerization and DNA Binding
| Compound Name | Mechanism of Action | Reported Effects |
| Acriflavine | Binds directly to the PAS-B domain of HIF-1α, inhibiting its dimerization with HIF-1β. nih.gov | Prevents HIF-1 DNA binding and transcriptional activity. nih.gov |
| Echinomycin | Intercalates into DNA at specific sites, preventing the binding of the HIF-1α/HIF-1β heterodimer to the HRE. | Inhibits the transcription of HIF-1 target genes. |
| Cyclic Peptides | Designed to mimic the interaction interface between HIF-1α and HIF-1β, thereby competitively inhibiting their dimerization. | Block the formation of the active HIF-1 complex. |
This table presents examples of compounds that have been studied for their ability to inhibit HIF-1α dimerization or DNA binding. Specific data for HIF-1alpha-IN-2 is not available in the scientific literature.
Suppression of HIF-1α Transcriptional Activity
Even if the HIF-1α/HIF-1β dimer forms and binds to DNA, its ability to activate gene transcription can be suppressed. The transcriptional activity of HIF-1α is dependent on the recruitment of co-activator proteins, most notably p300 and CREB-binding protein (CBP). These co-activators are histone acetyltransferases that remodel chromatin, making the DNA more accessible for transcription by RNA polymerase II.
The C-terminal transactivation domain (C-TAD) of HIF-1α is essential for the interaction with p300/CBP. Inhibitors targeting this step would aim to block the recruitment of these co-activators to the HIF-1 complex. This could be achieved by binding to the C-TAD of HIF-1α and sterically hindering the interaction with p300/CBP, or by targeting the interaction site on the co-activators themselves.
By preventing the association of co-activators, these inhibitors would effectively silence the transcriptional output of HIF-1, even in the presence of a DNA-bound HIF-1 heterodimer. This approach offers a distinct mechanism of action compared to inhibitors of dimerization or DNA binding.
Table 2: Investigational Approaches to Suppress HIF-1α Transcriptional Activity
| Inhibition Strategy | Molecular Target | Consequence |
| Blocking Co-activator Recruitment | Interaction between HIF-1α C-TAD and p300/CBP | Prevents histone acetylation and transcriptional activation. |
| Promoting HIF-1α Degradation | VHL-independent proteasomal degradation pathways | Reduces the overall levels of HIF-1α protein available for transcriptional activity. |
| Inhibiting Upstream Signaling Pathways | Pathways that post-translationally modify and activate HIF-1α | Decreases the stability and activity of the HIF-1α protein. |
This table outlines general strategies that have been explored to suppress the transcriptional activity of HIF-1α. Specific data for this compound is not available in the scientific literature.
Cellular and Molecular Impacts of Hif 1α Modulation by Inhibitors E.g., Hif 1α in 2
Gene Expression Profiling and Hypoxia-Responsive Element (HRE) Activity Alterations
HIF-1α acts as a potent transcription factor that, upon stabilization under hypoxic conditions, binds to HREs and drives the expression of a multitude of genes crucial for cellular adaptation. An effective inhibitor like HIF-1α-IN-2 would be expected to prevent this binding, thereby suppressing the transcription of these target genes.
Angiogenesis, the formation of new blood vessels, is a critical response to hypoxia, aimed at restoring oxygen supply. HIF-1α is a key driver of this process through the upregulation of several angiogenic factors.
Vascular Endothelial Growth Factor (VEGF): As a primary target of HIF-1α, the expression of VEGF is strongly induced by hypoxia. nih.govacs.org Inhibition of HIF-1α by HIF-1α-IN-2 would likely lead to a significant reduction in VEGF transcription and secretion, thereby impeding the angiogenic signaling cascade.
Platelet-Derived Growth Factor (PDGF): PDGF-B is a known downstream target of HIF-1α and plays a role in vessel maturation. mdpi.comnih.gov Consequently, treatment with a HIF-1α inhibitor is expected to decrease PDGF-B expression.
Placental Growth Factor (PGF): Hypoxia induces the expression of PGF, and this upregulation has been shown to be directly dependent on HIF-1α. nih.govnih.gov Therefore, inhibition by HIF-1α-IN-2 should abrogate this effect.
Angiopoietin 2 (ANGP2): ANGP2 is another hypoxia-inducible angiogenic factor. nih.govkarger.comnih.gov Its expression is regulated by HIF-1α, suggesting that a HIF-1α inhibitor would suppress its production. nih.gov
Table 1: Expected Impact of HIF-1α-IN-2 on Angiogenic Factor Expression
| Angiogenic Factor | Normal Hypoxic Response | Expected Effect of HIF-1α-IN-2 |
|---|---|---|
| VEGF | Upregulation | Downregulation |
| PDGF | Upregulation | Downregulation |
| PGF | Upregulation | Downregulation |
A hallmark of the hypoxic response is a metabolic shift from oxidative phosphorylation to anaerobic glycolysis. HIF-1α orchestrates this change by upregulating the expression of glucose transporters and nearly all enzymes of the glycolytic pathway. mdpi.comnih.govyoutube.com
Glucose Transporter 1 (GLUT1): HIF-1α directly activates the transcription of the gene encoding GLUT1, leading to increased glucose uptake by the cell. bioscientifica.comnih.govnih.gov Inhibition of HIF-1α with HIF-1α-IN-2 would be expected to reduce GLUT1 expression, thereby limiting the cellular glucose supply.
Glycolytic Enzymes: HIF-1α promotes the transcription of genes for key glycolytic enzymes including:
Hexokinase: The first rate-limiting enzyme in glycolysis. nih.gov
Phosphofructokinase: A key regulatory enzyme in the glycolytic pathway. mdpi.com
Aldolase: Catalyzes a crucial step in glycolysis. mdpi.comaacrjournals.org
Pyruvate (B1213749) Kinase M2 (PKM2): The final rate-limiting enzyme of glycolysis.
Lactate (B86563) Dehydrogenase (LDH): Converts pyruvate to lactate, regenerating NAD+ to sustain glycolysis. nih.gov
Pyruvate Dehydrogenase Kinase 1 (PDK1): Inhibits the conversion of pyruvate to acetyl-CoA, shunting it away from the mitochondria. frontiersin.org
Application of a HIF-1α inhibitor would presumably lead to the downregulation of these enzymes, thus hindering the cell's ability to perform glycolysis efficiently.
Table 2: Predicted Effect of HIF-1α-IN-2 on Glycolytic Gene Expression
| Gene Product | Function | Normal Hypoxic Response | Predicted Effect of HIF-1α-IN-2 |
|---|---|---|---|
| GLUT1 | Glucose Uptake | Upregulation | Downregulation |
| Hexokinase | Glycolysis | Upregulation | Downregulation |
| Phosphofructokinase | Glycolysis | Upregulation | Downregulation |
| Aldolase | Glycolysis | Upregulation | Downregulation |
| Pyruvate Kinase M2 | Glycolysis | Upregulation | Downregulation |
| Lactate Dehydrogenase | Glycolysis | Upregulation | Downregulation |
The production of red blood cells, or erythropoiesis, is stimulated by the hormone erythropoietin (EPO) to increase the oxygen-carrying capacity of the blood. While EPO was one of the first identified HIF target genes, subsequent research has shown that its regulation is complex, with HIF-2α playing a more dominant role in its expression in the liver and kidneys. ashpublications.orgjci.organnualreviews.orgjci.org Therefore, a specific inhibitor of HIF-1α like HIF-1α-IN-2 might have a less pronounced effect on EPO expression compared to a dual HIF-1α/HIF-2α inhibitor.
Autophagy is a cellular recycling process that can be induced by hypoxia to promote cell survival. HIF-1α plays a role in initiating this process.
BNIP3 (BCL2/adenovirus E1B 19 kDa protein-interacting protein 3): This pro-apoptotic and pro-autophagic protein is a direct transcriptional target of HIF-1α. aacrjournals.orgnih.govnih.gov Its induction by hypoxia is dependent on HIF-1α. aacrjournals.orgresearchgate.net Therefore, HIF-1α-IN-2 would be expected to block the hypoxia-induced expression of BNIP3.
The influence of HIF-1α extends to a wide array of other cellular processes. For instance, HIF-1α has been implicated in the regulation of genes involved in cell proliferation, apoptosis, and invasion. The inhibition of HIF-1α by HIF-1α-IN-2 would be expected to have broad, systemic effects on the cellular response to hypoxia by modulating these various downstream pathways.
Metabolic Reprogramming
The collective effect of HIF-1α on glucose transporters and glycolytic enzymes results in a profound metabolic reprogramming of the cell, often referred to as the "Warburg effect" in the context of cancer. researchgate.net This shift involves a marked increase in glucose uptake and glycolysis, even in the presence of oxygen, and a corresponding decrease in mitochondrial oxidative phosphorylation. nih.govembopress.orgnih.gov
By inhibiting HIF-1α, a compound like HIF-1α-IN-2 would be predicted to reverse this metabolic switch. This would involve:
Decreased glucose uptake and utilization.
Reduced lactate production.
A potential restoration of mitochondrial respiration.
This metabolic shift back towards oxidative phosphorylation would fundamentally alter the bioenergetic state of the cell, counteracting the adaptive changes induced by a hypoxic environment.
Information Regarding the Chemical Compound “HIF-1alpha-IN-2”
Following a comprehensive search for scientific literature and data concerning the specific chemical compound “this compound,” it has been determined that there is insufficient publicly available information to generate the requested article according to the provided detailed outline.
Extensive searches were conducted to find research pertaining to the cellular and molecular impacts of “this compound,” specifically focusing on its effects on:
Glycolytic shift and the Warburg effect
Oxidative phosphorylation
Lipid and amino acid metabolism
Cell proliferation and cell cycle progression
Apoptosis and cell survival pathways
Cell migration, invasion, and metastatic potential
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article on “this compound” that adheres to the specified structure and content inclusions at this time.
Cellular Process Regulation
Angiogenesis Modulation and Vascular Remodeling
HIF-1α is a central driver of angiogenesis, the formation of new blood vessels from pre-existing ones, and plays a significant role in vascular remodeling. nih.govnih.govmdpi.com Under hypoxic conditions, stabilized HIF-1α translocates to the nucleus and activates the transcription of a plethora of pro-angiogenic genes. nih.govmdpi.com The inhibition of HIF-1α, therefore, serves as a potent strategy to disrupt these processes.
Detailed Research Findings:
Inhibiting HIF-1α has been shown to suppress critical aspects of angiogenesis and vascular remodeling. Studies using genetic knockout models or small molecule inhibitors have demonstrated that the absence or inactivation of HIF-1α leads to a marked reduction in vessel formation. ahajournals.orgoup.com For example, in vascular smooth muscle cells (VSMCs), angiotensin II-induced HIF-1α activation promotes vascular remodeling, and the genetic disruption of Hif1a in these cells significantly ameliorates these effects, leading to decreased aortic thickness and collagen deposition. nih.gov
HIF-1α exerts its pro-angiogenic effects by directly upregulating the expression of key growth factors and enzymes. A primary target is the Vascular Endothelial Growth Factor (VEGF), a potent stimulator of endothelial cell proliferation and migration. mdpi.comresearchgate.net Inhibition of HIF-1α would consequently lead to the downregulation of VEGF and other pro-angiogenic factors, thereby impeding the initiation of the "angiogenic switch." researchgate.net
| Target Gene/Protein | Function in Angiogenesis/Remodeling | Effect of HIF-1α Inhibition |
|---|---|---|
| VEGF (Vascular Endothelial Growth Factor) | Promotes endothelial cell proliferation, migration, and permeability. mdpi.comresearchgate.net | Decreased expression, leading to reduced endothelial cell activation. |
| PAI-1 (Plasminogen Activator Inhibitor-1) | Inhibits fibrinolysis and regulates ECM degradation. oup.com | Downregulation, altering the balance of ECM remodeling. oup.com |
| Collagen I | Provides structural integrity to the vessel wall; its deposition is a hallmark of fibrosis and remodeling. oup.com | Reduced synthesis, leading to decreased vascular fibrosis. oup.com |
| AT1 Receptor (Angiotensin II Receptor Type 1) | Mediates the pro-remodeling effects of angiotensin II. ahajournals.org | Decreased expression in VSMCs, attenuating Ang II-induced remodeling. ahajournals.org |
Influence on Immune Cell Functions and Inflammatory Responses (e.g., NETosis)
HIF-1α is integral to the adaptation and function of immune cells within the often-hypoxic microenvironments of inflamed or cancerous tissues. nih.govnih.gov It governs the metabolic reprogramming of immune cells, primarily by promoting a switch to glycolysis, which is essential for their activation, proliferation, and effector functions. mdpi.comnih.gov Consequently, inhibitors of HIF-1α can significantly modulate immune responses.
Detailed Research Findings:
The influence of HIF-1α extends across both innate and adaptive immunity. In myeloid cells, such as neutrophils and macrophages, HIF-1α is crucial for their survival, motility, and bactericidal activities. tandfonline.com For instance, HIF-1α-dependent glycolysis is a key driver for the formation of Neutrophil Extracellular Traps (NETs), a process known as NETosis, which is a host defense mechanism that can also contribute to inflammation and thrombosis. nih.govnih.gov Pharmacological inhibition of HIF-1α has been demonstrated to markedly reduce NETosis under hypoxic conditions. nih.govnih.gov This suggests that compounds like HIF-1α-IN-2 could temper inflammatory conditions where excessive NETosis is pathogenic.
In the context of adaptive immunity, HIF-1α influences the differentiation and function of T cells. nih.gov It promotes the development of pro-inflammatory Th17 cells while reciprocally inhibiting the differentiation of anti-inflammatory regulatory T cells (Tregs). nih.gov This balance is critical in autoimmune diseases and cancer immunity. By inhibiting HIF-1α, it is conceivable that the immune landscape could be shifted away from a pro-inflammatory state.
| Immune Cell Type | HIF-1α-Mediated Function | Consequence of HIF-1α Inhibition |
|---|---|---|
| Neutrophils | Promotes survival, glycolysis, and enhances NETosis. nih.govnih.gov | Reduced NET formation and potentially dampened inflammatory response. nih.govnih.gov |
| Macrophages | Drives pro-inflammatory (M1) polarization and glycolytic metabolism. mdpi.com | May shift polarization towards an anti-inflammatory (M2) phenotype. |
| T Cells | Promotes Th17 differentiation and effector function; inhibits Treg development. nih.gov | May suppress autoimmune responses and alter the tumor immune microenvironment. |
| B Cells | Plays a role in development and can influence cell cycle arrest under hypoxia. nih.gov | Potential modulation of antibody production and B-cell mediated responses. |
DNA Damage Response and Implications for Preclinical Therapeutic Resistance
A growing body of evidence links HIF-1α to the DNA damage response (DDR), a network of pathways that detects and repairs DNA lesions. researchgate.net This connection is particularly relevant in cancer therapy, as HIF-1α activation is a known contributor to resistance against chemotherapy and radiotherapy, treatments that often rely on inducing DNA damage in cancer cells. nih.govoup.com
Detailed Research Findings:
HIF-1α can modulate the DDR through multiple mechanisms. Studies have shown that HIF-1α can be involved in the repair of DNA double-strand breaks (DSBs), a particularly cytotoxic form of DNA damage. oup.com The absence of HIF-1α has been associated with increased susceptibility to DNA damaging agents and impaired DSB repair. oup.com Silencing HIF-1α under hypoxic conditions has been shown to decrease the initiation of DSB detection and increase residual DNA damage, suggesting its role in repair processes. nih.gov
The activation of HIF-1α can lead to the transcriptional regulation of genes involved in various DNA repair pathways, including homologous recombination (HR) and non-homologous end joining (NHEJ). researchgate.net For example, HIF-1α has been implicated in the regulation of RAD51, a key protein in the HR pathway. nih.gov Therefore, inhibition of HIF-1α by compounds such as HIF-1α-IN-2 could potentially sensitize tumor cells to DNA-damaging therapies by crippling their repair capacity. nih.gov This provides a strong rationale for combination therapies that pair HIF-1α inhibitors with conventional chemotherapy or radiotherapy.
| DDR Pathway/Component | Role of HIF-1α | Implication of HIF-1α Inhibition |
|---|---|---|
| DNA Double-Strand Break (DSB) Repair | Promotes the repair of DSBs, contributing to cell survival after damage. oup.comnih.gov | Increased accumulation of unrepaired DSBs, leading to enhanced cell death. oup.com |
| Homologous Recombination (HR) | May regulate the expression and activity of key HR proteins like RAD51. nih.gov | Impaired HR efficiency, sensitizing cells to agents that cause DSBs. |
| Chemoresistance | Upregulation of HIF-1α is associated with resistance to various chemotherapeutic agents. nih.gov | Reversal of resistance and sensitization of tumor cells to chemotherapy. nih.gov |
| Radioresistance | Contributes to the survival of cancer cells following radiation therapy. oup.com | Increased efficacy of radiotherapy in hypoxic tumors. nih.gov |
Transcription-Independent Roles of HIF-1α (e.g., miRNA Biogenesis)
While HIF-1α is predominantly known for its role as a transcription factor, emerging research has uncovered non-canonical, transcription-independent functions. One of the most significant of these is its involvement in the regulation of microRNA (miRNA) biogenesis. oup.comnih.gov
Detailed Research Findings:
Recent studies have revealed that HIF-1α can directly modulate the processing of primary miRNAs (pri-miRNAs) in the nucleus, independent of its ability to bind DNA and activate gene expression. oup.comnih.gov This regulation occurs through a direct protein-protein interaction with DiGeorge syndrome critical region 8 (DGCR8), a key component of the Microprocessor complex. oup.comnih.gov
The Microprocessor complex, which also contains the RNase III enzyme Drosha, is responsible for the initial cleavage of pri-miRNAs into precursor miRNAs (pre-miRNAs). researchgate.net HIF-1α has been shown to bind to monomeric DGCR8, thereby preventing its dimerization, which is a prerequisite for the assembly of a functional Microprocessor complex. oup.comnih.gov This sequestration of DGCR8 by HIF-1α leads to a suppression of pri-miRNA processing, resulting in an accumulation of unprocessed pri-miRNAs and a global reduction in the levels of mature miRNAs. nih.gov
This transcription-independent function of HIF-1α adds another layer of complexity to its regulatory network. Since miRNAs are critical post-transcriptional regulators of gene expression, this non-canonical activity of HIF-1α can have widespread downstream effects on cellular function. Inhibition of HIF-1α would be expected to release DGCR8, restore Microprocessor activity, and normalize miRNA biogenesis, thereby impacting the expression of numerous target genes.
| Interacting Protein | Molecular Mechanism | Functional Outcome | Effect of HIF-1α Inhibition |
|---|---|---|---|
| DGCR8 | HIF-1α binds to monomeric DGCR8, preventing its dimerization and the assembly of the Microprocessor complex. oup.comnih.gov | Suppression of nuclear processing of pri-miRNAs, leading to a global decrease in mature miRNA levels. nih.gov | Restoration of DGCR8 dimerization, normalization of Microprocessor activity, and recovery of miRNA biogenesis. |
Therapeutic Research Directions and Potential Applications of Hif 1α in 2
Preclinical Efficacy in Various Disease Models (e.g., Cancer, Ischemic Diseases, Inflammatory Disorders)
The preclinical evaluation of a novel HIF-1α inhibitor like HIF-1α-IN-2 would conceptually involve assessing its efficacy across a spectrum of disease models where HIF-1α is a known driver of pathology.
Cancer: In oncology, HIF-1α is a key factor promoting tumor progression, angiogenesis, metastasis, and resistance to therapy. Preclinical studies would be designed to investigate the anti-tumor effects of HIF-1α-IN-2 in various cancer cell lines and animal models. Key parameters to be evaluated would include inhibition of tumor growth, reduction in angiogenesis, and prevention of metastasis. For instance, in models of solid tumors, the efficacy of a HIF-1α inhibitor could be assessed by measuring tumor volume, microvessel density, and the incidence of metastatic lesions.
Ischemic Diseases: The role of HIF-1α in ischemic diseases is complex, with both protective and detrimental effects reported. While HIF-1α can promote the growth of new blood vessels in ischemic tissues, its prolonged activation can also contribute to inflammation and cell death. Preclinical research on a compound like HIF-1α-IN-2 in models of stroke or myocardial infarction would aim to elucidate its impact on infarct size, neurological or cardiac function, and tissue remodeling.
Inflammatory Disorders: HIF-1α is a critical regulator of the inflammatory response, influencing the function of various immune cells. In preclinical models of inflammatory conditions such as inflammatory bowel disease or rheumatoid arthritis, the therapeutic potential of a HIF-1α inhibitor would be investigated by its ability to modulate inflammatory pathways and reduce tissue damage. Myeloid-specific knockout of HIF-1α has been shown to ameliorate colitis in murine models, suggesting a pro-inflammatory role in this context. Conversely, in other inflammatory settings, HIF-1α can have protective functions, highlighting the need for careful, context-dependent evaluation.
Preclinical Efficacy Data for HIF-1α Inhibition (Conceptual)
| Disease Model | Key Parameters Investigated | Conceptual Outcome with HIF-1α-IN-2 |
|---|---|---|
| Cancer (e.g., Solid Tumors) | Tumor growth, Angiogenesis, Metastasis | Reduction in tumor volume, Decreased microvessel density, Lower incidence of metastases |
| Ischemic Stroke | Infarct volume, Neurological deficit scores | Potential reduction in neuronal damage in the acute phase |
| Inflammatory Bowel Disease | Colonic tissue damage, Inflammatory cytokine levels | Amelioration of colitis, Reduced expression of pro-inflammatory mediators |
Combinatorial Preclinical Strategies with Existing Therapeutic Modalities
To enhance therapeutic efficacy and overcome potential resistance mechanisms, a HIF-1α inhibitor like HIF-1α-IN-2 would likely be evaluated in combination with existing treatments.
In cancer therapy, combining HIF-1α inhibition with conventional chemotherapy, radiation, or targeted therapies is a promising strategy. For instance, sunitinib's anti-angiogenic effects have been shown to be enhanced by the disruption of both HIF-1α and HIF-2α in preclinical colon cancer models. Combining a HIF-1α inhibitor with immunotherapy is another area of active research, as targeting HIF-1α may help to overcome the immunosuppressive tumor microenvironment.
Conceptual Combinatorial Preclinical Strategies
| Therapeutic Modality | Rationale for Combination with HIF-1α-IN-2 | Potential Synergistic Effect |
|---|---|---|
| Chemotherapy | Overcome hypoxia-induced chemoresistance. | Enhanced tumor cell killing and delayed tumor progression. |
| Radiation Therapy | Sensitize hypoxic tumor cells to radiation. | Improved local tumor control. |
| Anti-angiogenic Agents (e.g., Sunitinib) | Target both tumor cells and tumor vasculature. | Additive or synergistic inhibition of tumor growth and angiogenesis. |
| Immunotherapy (e.g., Checkpoint Inhibitors) | Alleviate hypoxia-mediated immune suppression. | Enhanced anti-tumor immune response. |
Development of Next-Generation HIF-1α Inhibitors and Delivery Systems (Conceptual Framework)
The development of next-generation HIF-1α inhibitors would aim to improve upon the specificity, potency, and pharmacokinetic properties of initial lead compounds. This could involve medicinal chemistry efforts to optimize the molecular structure of a compound like HIF-1α-IN-2 to enhance its binding affinity and selectivity for HIF-1α.
Furthermore, novel drug delivery systems could be explored to improve the therapeutic index of HIF-1α inhibitors. For example, nanoparticle-based delivery systems could be designed to specifically target tumor tissues, thereby increasing the local concentration of the drug while minimizing systemic toxicity. Gene therapy approaches, such as the use of shRNA against HIF-1α, are also being investigated in preclinical settings.
Unraveling Non-Canonical and Transcription-Independent Roles of HIF-1α in Therapeutic Contexts
While HIF-1α is primarily known as a transcription factor, emerging evidence suggests that it may also have non-canonical, transcription-independent functions. These non-canonical roles are regulated by mechanisms that are independent of oxygen levels and can involve protein-protein interactions and post-translational modifications.
Future research on a compound like HIF-1α-IN-2 would need to investigate its effects on these non-canonical pathways. Understanding whether the therapeutic effects of HIF-1α inhibition are solely due to the blockade of its transcriptional activity or also involve modulation of its non-canonical functions will be crucial for a complete understanding of its mechanism of action.
Identification and Validation of Novel Biomarkers for Response to HIF-1α Targeted Therapies
To enable a personalized medicine approach, the identification and validation of biomarkers that can predict which patients are most likely to respond to HIF-1α targeted therapies is a critical area of research. High HIF-1α expression in tumors is often associated with a poor prognosis.
Potential biomarkers could include the expression levels of HIF-1α itself or its target genes. For example, the expression of genes involved in angiogenesis, such as VEGF, could serve as a surrogate marker for HIF-1α activity. Furthermore, genetic or epigenetic alterations that lead to the stabilization of HIF-1α could also be explored as predictive biomarkers. Tumor mutational burden (TMB) and microsatellite instability (MSI) are emerging biomarkers that have been correlated with HIF-1α expression in some cancers.
Potential Biomarkers for HIF-1α Targeted Therapies
| Biomarker Type | Example | Rationale |
|---|---|---|
| Protein Expression | HIF-1α, Carbonic Anhydrase IX (CAIX) | Direct measure of target presence and activity. |
| Gene Expression | VEGF, GLUT1 | Downstream targets reflecting HIF-1α transcriptional activity. |
| Genetic Alterations | VHL mutations | Lead to constitutive HIF-1α stabilization. |
| Genomic Instability | TMB, MSI | Correlated with HIF-1α expression in certain tumor types. |
Q & A
Basic Research Questions
Q. What experimental methods are recommended for validating HIF-1alpha inhibition by HIF-1alpha-IN-2 in vitro?
- Methodological Answer : Use a combination of Western blotting to measure HIF-1α protein levels under hypoxic conditions, electrophoretic mobility shift assays (EMSA) to assess DNA-binding activity, and luciferase reporter gene assays to quantify hypoxia response element (HRE)-driven transcription. Include positive controls (e.g., cobalt chloride) and negative controls (normoxic conditions) to confirm specificity .
- Key Considerations : Ensure hypoxic chambers or chemical hypoxia mimetics are calibrated to maintain consistent O₂ levels (e.g., 1% O₂). Replicates (n ≥ 3) are critical due to variability in hypoxia-induced signaling .
Q. Which cellular and animal models are most appropriate for studying this compound's mechanism of action?
- Methodological Answer :
- In vitro : Use cancer cell lines with high HIF-1α activity (e.g., HepG2 for liver cancer, MCF-7 for breast cancer). Validate baseline HIF-1α expression via qPCR or immunofluorescence.
- In vivo : Xenograft models in immunodeficient mice, with tumor hypoxia induced via vascular disruption agents (e.g., combretastatin). Monitor pharmacodynamics via immunohistochemistry for HIF-1α target genes (e.g., VEGF, GLUT1) .
Q. How can researchers ensure the specificity of this compound in targeting HIF-1α over related isoforms (e.g., HIF-2α)?
- Methodological Answer : Perform isoform-selective siRNA knockdowns alongside this compound treatment. Use isoform-specific antibodies in Western blots and assess transcriptional activity of HIF-2α-specific targets (e.g., EPO). Cross-validate with computational docking studies to analyze binding affinity differences between HIF-1α and HIF-2α PAS-B domains .
Advanced Research Questions
Q. What strategies resolve contradictory data on this compound's efficacy across different cancer types?
- Methodological Answer : Conduct a systematic review of dose-response relationships, hypoxia induction methods, and metabolic context (e.g., glycolytic vs. oxidative phosphorylation-dependent cancers). Use meta-analysis tools (e.g., RevMan) to quantify heterogeneity. Experimental follow-up should include transcriptomic profiling (RNA-seq) to identify co-regulated pathways that modulate this compound sensitivity .
- Pitfalls to Avoid : Overlooking tumor microenvironment factors (e.g., pH, stromal interactions) that alter drug penetration .
Q. How should researchers design experiments to assess off-target effects of this compound?
- Methodological Answer :
Proteomic Profiling : Use affinity pulldown assays with biotinylated this compound and mass spectrometry to identify non-target binding partners.
Kinase Panel Screens : Test inhibition against a panel of 100+ kinases at 10 μM concentration.
CRISPR-Cas9 Screens : Genome-wide knockout screens to identify synthetic lethal genes that enhance this compound toxicity, indicating off-target pathways .
- Validation : Compare results with structurally analogous but inactive compounds to distinguish target-specific effects .
Q. What statistical approaches are optimal for analyzing this compound's dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., log(inhibitor) vs. response curves in Prism) to calculate IC₅₀ values. For in vivo data, apply mixed-effects models to account for inter-animal variability. Include Bayesian hierarchical models if integrating heterogeneous datasets (e.g., multiple tumor subtypes) .
- Reporting Standards : Adhere to ARRIVE guidelines for preclinical studies, including explicit power calculations and raw data deposition .
Q. How can researchers optimize this compound delivery to overcome poor pharmacokinetics in vivo?
- Methodological Answer :
- Formulation : Use nanoparticle encapsulation (e.g., PLGA or liposomal carriers) to enhance solubility and half-life. Validate via HPLC pharmacokinetic studies.
- Route of Administration : Compare intraperitoneal vs. intravenous delivery; monitor plasma concentrations via LC-MS/MS.
- Prodrug Design : Introduce hydrolyzable esters or phosphates to improve bioavailability .
Methodological & Ethical Considerations
Q. What are the best practices for ensuring reproducibility in this compound studies?
- Methodological Answer :
- Documentation : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Share raw data, code, and protocols via repositories like Zenodo or Figshare.
- Replication : Independent validation by a second lab using identical lot numbers of this compound and cell lines authenticated via STR profiling .
Q. How should researchers address discrepancies between in vitro and in vivo efficacy of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
